molecular formula C23H31NO7 B037789 Mycophenolate mofetil CAS No. 115007-34-6

Mycophenolate mofetil

Cat. No.: B037789
CAS No.: 115007-34-6
M. Wt: 433.5 g/mol
InChI Key: RTGDFNSFWBGLEC-SYZQJQIISA-N
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Description

Mycophenolate mofetil is a prodrug of mycophenolic acid, an immunosuppressive agent used primarily to prevent the rejection of transplanted organs such as kidneys, hearts, and livers. It is known for its ability to inhibit inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes .

Mechanism of Action

Mode of Action

MPA depletes guanosine nucleotides preferentially in T and B lymphocytes and inhibits their proliferation . This results in the suppression of cell-mediated immune responses and antibody formation . The kinetics of inhibition by MPA are uncompetitive with respect to both substrates IMP and NAD . Uncompetitive inhibition indicates that MPA preferentially binds to the enzyme after substrates .

Biochemical Pathways

The inhibition of IMPDH by MPA causes the depletion of intracellular GTP pools . This leads to the inhibition of the proliferation of lymphocytes . MPA also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase without affecting the activity of constitutive NO synthases . Activated macrophages produce NO and superoxide, which combine to generate tissue-damaging peroxynitrite .

Pharmacokinetics

MMF is rapidly hydrolyzed to the active metabolite MPA following oral administration . The bioavailability of MMF is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, MMF should be taken on an empty stomach to increase absorption .

Result of Action

The result of MMF’s action is the suppression of cell-mediated immune responses and antibody formation . This makes MMF an effective immunosuppressant, used in combination with other drugs such as cyclosporine and corticosteroids, to prevent organ rejection after hepatic, renal, and cardiac transplants .

Action Environment

The action of MMF can be influenced by environmental factors such as diet. For instance, the bioavailability of MMF is significantly reduced when taken with a high-fat meal . Therefore, to increase its absorption and efficacy, MMF should be taken on an empty stomach .

Biochemical Analysis

Biochemical Properties

Mycophenolate mofetil interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthetic pathway of guanine nucleotides . It inhibits IMPDH, leading to the depletion of guanosine nucleotides . This inhibition is selective for lymphocytes as they rely primarily on the de novo pathway for purine synthesis .

Cellular Effects

This compound exerts its effects on various types of cells, particularly T and B lymphocytes . It suppresses their proliferation, thereby suppressing cell-mediated immune responses and antibody formation . It has also been reported to have effects on other cell types, such as arterial smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active metabolite, mycophenolic acid. Mycophenolic acid inhibits IMPDH, leading to a decrease in the synthesis of guanosine nucleotides and a subsequent block in DNA synthesis . This results in the suppression of both T and B lymphocyte proliferation and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been reported that the bioavailability of mycophenolic acid, as determined by area-under-a-concentration versus time curve in renal transplant patients, is twice as great 20 days after transplantation compared with 1 day .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Higher doses often resulted in unacceptable gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in the purine synthesis pathway. It inhibits the enzyme IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides . This leads to a decrease in the synthesis of guanosine nucleotides and a subsequent block in DNA synthesis .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion . It is rapidly hydrolyzed to the active metabolite mycophenolic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycophenolate mofetil is synthesized through the esterification of mycophenolic acid with 2-morpholinoethanol. This reaction typically occurs in the presence of a suitable solvent under azeotropic separation of water . The process involves:

    Reaction of mycophenolic acid: with 4-(2-hydroxyethyl)morpholine.

    Solvent: Common solvents include ethers.

    Conditions: The reaction is carried out under boiling conditions.

Industrial Production Methods: The industrial production of this compound involves several steps:

    Isolation: this compound is isolated via solvent removal in vacuo.

    Dilution: The product is diluted in solvents such as toluene or ethyl acetate.

    Filtration: The catalyst is filtered off.

    Washing: The reaction solution is washed with water or a sodium bicarbonate solution.

    Extraction: The product is extracted into the aqueous layer, followed by basification and re-extraction into a solvent.

    Crystallization: The final product is crystallized and filtered.

Types of Reactions:

Common Reagents and Conditions:

    Iron (III) ions: Used in complexation reactions.

    Sodium dodecyl sulfate: Acts as an anionic surfactant in complexation reactions.

    Hydrolysis conditions: Occurs in the gastrointestinal tract.

Major Products:

Comparison with Similar Compounds

Uniqueness of Mycophenolate Mofetil:

This compound stands out due to its specific mechanism of action and its effectiveness in preventing organ rejection with a relatively favorable safety profile.

Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
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Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
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Molecular Formula

C23H31NO7
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DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
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Molecular Weight

433.5 g/mol
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Physical Description

Solid
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Boiling Point

637.6±55.0
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Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
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Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
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Color/Form

White to off-white crystalline powder

CAS No.

128794-94-5, 115007-34-6
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Record name 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
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Melting Point

93-94, 93-94 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of mycophenolate mofetil?

A1: this compound is a prodrug of mycophenolic acid (MPA). MPA is a non-competitive, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis.

Q2: How does the inhibition of IMPDH by MPA lead to immunosuppression?

A2: Lymphocytes, specifically T and B cells, rely heavily on the de novo pathway for guanosine nucleotide synthesis. By inhibiting IMPDH, MPA selectively depletes guanosine nucleotides in these cells, inhibiting their proliferation and function, ultimately leading to immunosuppression [, ].

Q3: Are there any other effects of mycophenolic acid besides immunosuppression?

A3: Yes, research suggests that mycophenolic acid may have additional effects. For instance, in a murine model of lupus nephritis, this compound reduced renal cortical inducible nitric oxide synthase (iNOS) mRNA expression, independent of modulating the nuclear factor-kappaB (NF-κB) pathway []. This suggests a potential role beyond its established immunosuppressive action.

Q4: What is the molecular formula and weight of mycophenolic acid?

A4: The molecular formula of mycophenolic acid is C17H20O6, and its molecular weight is 320.34 g/mol.

Q5: Is there any information on spectroscopic data for this compound or mycophenolic acid available in the provided research?

A5: While the provided research focuses on clinical applications and mechanisms, it doesn't delve into detailed spectroscopic data for this compound or mycophenolic acid.

Q6: How is this compound absorbed and metabolized?

A6: this compound is rapidly absorbed after oral administration and hydrolyzed to its active metabolite, mycophenolic acid []. MPA is then metabolized primarily in the liver, forming inactive glucuronide metabolites [].

Q7: Does the co-administration of other immunosuppressants affect MPA pharmacokinetics?

A7: Yes, co-administration of certain immunosuppressants can alter MPA pharmacokinetics. For example, ciclosporin significantly increases the exposure to MPA metabolites, potentially by influencing their excretion into bile []. Conversely, sirolimus increases MPA exposure while decreasing the exposure to its metabolites [].

Q8: Are there any established relationships between MPA exposure and clinical outcomes?

A8: Research suggests a correlation between MPA exposure and the incidence of biopsy-proven acute rejections in renal transplant recipients []. This highlights the importance of understanding and optimizing MPA pharmacokinetics for successful transplantation outcomes.

Q9: What are the main clinical applications of this compound?

A9: this compound is primarily used as an immunosuppressant to prevent rejection in organ transplantation, particularly in kidney transplant recipients [, , ]. It is also used in the treatment of various autoimmune diseases, including lupus nephritis, immune thrombocytopenic purpura (ITP), and myasthenia gravis [, , , ].

Q10: How does the efficacy of this compound compare to other immunosuppressants like azathioprine or cyclophosphamide?

A10: In several clinical trials, this compound, at a dose of 2 or 3 g/day, demonstrated superior efficacy to azathioprine in preventing acute rejection after renal transplantation []. Studies also suggest that this compound, in combination with prednisone, is as effective as cyclophosphamide with a more favorable safety profile in treating lupus nephritis [].

Q11: Is this compound effective in treating all patients with autoimmune diseases?

A11: While this compound is effective in many patients, not everyone responds equally well. Some patients may experience treatment failure, requiring alternative immunosuppressive therapies. For example, a case study reported a renal transplant patient who developed oral ulcers associated with this compound therapy, necessitating discontinuation of the drug [].

Q12: Are there any alternative therapeutic options for patients who are intolerant to this compound or experience treatment failure?

A12: Yes, depending on the specific condition being treated, various alternative immunosuppressants are available. For instance, in cases of bullous morphea resistant to methotrexate and phototherapy, this compound has shown successful treatment outcomes []. In patients with refractory ITP, other purine antimetabolites like azathioprine or 6-Mercaptopurine may be considered [].

Q13: What are the common side effects of this compound?

A13: Common side effects of this compound can include gastrointestinal disturbances, such as diarrhea, nausea, and abdominal pain, as well as leukopenia (low white blood cell count) [, , ].

Q14: Are there any serious adverse effects associated with this compound?

A14: Although generally well-tolerated, this compound can cause serious adverse effects in some cases. These can include infections, bone marrow suppression, and a potentially increased risk of certain cancers [, ].

Q15: Are there any specific patient populations that require special consideration when using this compound?

A15: Yes, specific patient populations may require additional monitoring or dose adjustments. For example, patients with preexisting renal impairment may require careful dose titration to avoid toxicity [].

Q16: Are there any strategies to mitigate the toxicity of this compound?

A16: Strategies to mitigate toxicity include careful dose adjustment based on individual patient characteristics and monitoring for potential adverse effects. For instance, in renal transplant patients with leukopenia, dose reduction of this compound can lead to recovery [].

Q17: Is there any information available regarding long-term safety concerns associated with this compound?

A17: While the available research highlights the short-term efficacy and safety of this compound, further investigation is needed to fully understand its long-term safety profile, particularly in the context of chronic immunosuppression.

Q18: What are some areas of future research regarding this compound?

A18: Several areas warrant further research. These include:

  • Optimizing dosing regimens: Personalized dosing strategies based on pharmacokinetic monitoring may improve efficacy and reduce toxicity [].
  • Investigating combination therapies: Combining this compound with other immunosuppressants may enhance efficacy in certain conditions [, ].

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